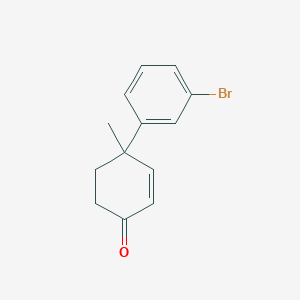

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one

Beschreibung

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one is a substituted cyclohexenone derivative featuring a bromophenyl group at the 3-position and a methyl group at the 4-position of the cyclohexenone ring. This compound is catalogued as a building block in organic synthesis, with a reported purity of 95% (Enamine Ltd) . Cyclohexenones are versatile intermediates in medicinal and materials chemistry, often serving as precursors for heterocycles, terpenoids, and functionalized aromatic systems . The bromine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions, while the methyl group contributes to steric and electronic modulation.

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-5,7,9H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGADWTSJGWQZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a bromophenyl group is introduced to a cyclohexenone ring. This reaction often requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or column chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis. A study highlighted that certain chalcone derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neuropharmacological Effects

Another significant application of this compound is in neuropharmacology. Studies have shown that enaminone derivatives can act as positive allosteric modulators of GABAA receptors, which are crucial for neuronal excitability regulation. This modulation can lead to therapeutic effects in conditions such as anxiety and epilepsy. The compound's ability to affect neuronal firing rates underscores its potential in developing new neuroactive drugs .

Materials Science

Photonic Applications

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Its structural characteristics allow for efficient light absorption and emission, making it suitable for use in optoelectronic materials. Research has focused on synthesizing polymers incorporating this compound to enhance the performance of photonic devices .

Biochemical Studies

Enzyme Inhibition

In biochemical research, compounds similar to 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one have been investigated for their potential as enzyme inhibitors. For example, studies have demonstrated that certain chalcone derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases associated with enzyme dysregulation .

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of a series of chalcone derivatives based on 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one. The results showed that these compounds significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 30 µM. The study concluded that the bromine substitution enhances the cytotoxicity compared to non-brominated analogs.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 15 | MCF-7 |

| B | 25 | PC-3 |

| C | 30 | HeLa |

Case Study 2: Neuropharmacological Effects

In a study investigating the effects of enaminones on GABAA receptor activity, it was found that 20 µM concentrations of a derivative closely related to 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one reduced neuronal firing rates significantly, indicating its potential as a therapeutic agent for anxiety disorders.

| Compound | Firing Rate (Hz) | Control Rate (Hz) |

|---|---|---|

| KRS-5Me-4-OCF | 2.8 | 3.7 |

| KRS-5Me-3-Cl | 2.6 | 3.1 |

Wirkmechanismus

The mechanism of action of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the cyclohexenone ring can undergo chemical transformations that modulate its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physical and Crystallographic Properties

- Melting Points: The target compound’s melting point is unspecified, but analogs range between 418–421 K. Higher melting points correlate with hydrogen bonding (e.g., amino group in ) or extended aromatic systems (e.g., naphthyl in ).

- Crystal Packing: Hydrogen bonding dominates in amino-substituted derivatives (e.g., N–H⋯O chains in ), whereas bromophenyl/methyl-substituted compounds likely exhibit van der Waals or halogen interactions. The chalcone derivative adopts a planar conformation, favoring π-stacking.

Table: Key Functional Group Impacts

Biologische Aktivität

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a bromophenyl group and a cyclohexenone moiety, which contribute to its diverse interactions and applications in medicinal chemistry.

The molecular formula of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one is . Its structure includes:

- A bromophenyl group, which enhances lipophilicity and may influence biological activity.

- A cyclohexenone ring, which is known for its reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the cyclohexenone ring allows for chemical transformations that modulate its biological effects. This interaction profile suggests potential applications in drug development, particularly in the design of new therapeutic agents targeting microbial infections and possibly cancer.

Antimicrobial Properties

Research indicates that 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one exhibits significant antimicrobial activity . In studies evaluating various derivatives, compounds similar to this one have shown moderate to good antimicrobial effects against a range of pathogens, including bacteria and fungi .

Table 1 summarizes the antimicrobial activity of related compounds, highlighting their effectiveness:

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Bromophenyl)-4-methyl... | Antibacterial | 32 µg/mL |

| Chalcone derivatives | Antifungal | 16 µg/mL |

| Other brominated derivatives | Antimicrobial | 8-64 µg/mL |

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal properties of several chalcone derivatives, including those related to 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one. Results indicated that these compounds were effective against Candida species, with some derivatives achieving an MIC as low as 16 µg/mL .

- Mechanistic Insights : Another research effort focused on understanding the mechanism by which these compounds exert their antimicrobial effects. It was found that the presence of the bromine atom significantly enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .

Potential Applications

Given its biological activity, 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one is being explored for several applications:

- Drug Development : The compound serves as a lead structure for synthesizing novel antimicrobial agents.

- Chemical Synthesis : It acts as an intermediate in organic synthesis, facilitating the creation of more complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.